

Calceolarioside B synthetic vs natural source bioactivity

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Compound Focus: Calceolarioside B

CAS No.: 105471-98-5

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Bioactive Properties of Calceolarioside B

Bioactivity Category	Observed Effect / Potency	Experimental Model / Assay	Key Findings & Proposed Mechanism
Antiviral (SARS-CoV-2) [1] [2]	Inhibited viral entry; Binding affinity (KD) = 2.58 μ M (BLI assay) [2]	<i>In silico</i> docking, MD simulation, BLI, pseudovirus entry assay [1] [2]	Binds Spike protein RBD, blocking ACE2 interaction; suppresses viral entry [2].
Anti-inflammatory [3] [2]	Reduced IL-6 production by 43.18% [3]; Promoted macrophage switch from M1 to M2 phenotype [2]	TNF- α stimulated MG-63 cells; LPS-induced human macrophage model [3] [2]	Identified as an IL-6 inhibitor; modulates inflammation via NF- κ B/MAPK pathway [3] [2].
Antioxidant [3]	IC ₅₀ = 7.34-23.99 μ M (RLAR inhibition) [3]	Rat Lens Aldose Reductase (RLAR) assay [3]	Potent inhibitor of aldose reductase, implicated in diabetic complications [3].
Anti-diabetic Complications [3]	IC ₅₀ = 115.07-184.06 μ M (AGEs inhibition) [3]	Advanced Glycation Endproducts (AGEs) formation assay [3]	Inhibits formation of AGEs, compared to positive control aminoguanidine (IC ₅₀ 820.44 μ M) [3].

Bioactivity Category	Observed Effect / Potency	Experimental Model / Assay	Key Findings & Proposed Mechanism
Anti-proliferative [3]	Reported to possess property [3]	Not specified in available data [3]	Described as having "anti-proliferation property" [3].

Detailed Experimental Protocols

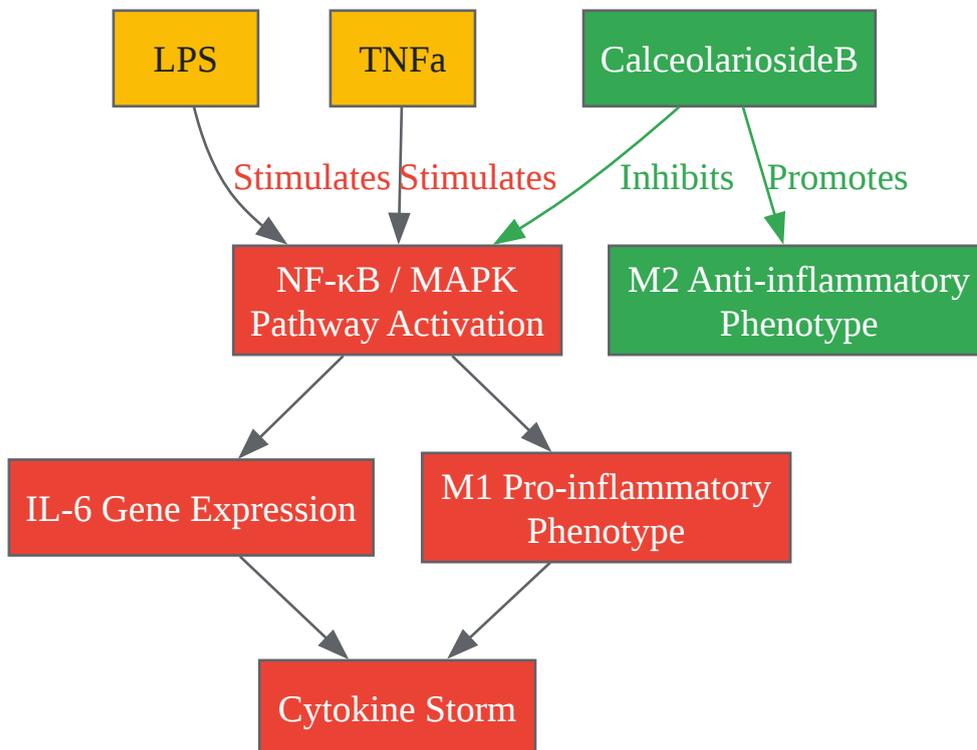
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

- **Molecular Docking and Dynamics for Antiviral Assessment** [1] [2]:
 - **Structure Retrieval:** The 3D structure of the SARS-CoV-2 Omicron BA.2 Spike protein (PDB ID: 7UB5) and Hemagglutinin-Esterase (HE) protein (PDB ID: 5N11) were retrieved from the Protein Data Bank.
 - **Ligand Preparation:** The structure of **Calceolarioside B** was obtained from the PubChem database and prepared using tools like Schrödinger LigPrep for energy minimization and optimization.
 - **Docking Simulation:** Molecular docking was performed using software such as Glide or PyRx (AutoDock Vina) to predict the binding affinity and interaction modes between **Calceolarioside B** and the target proteins.
 - **Dynamics Validation:** Molecular Dynamics (MD) simulations using GROMACS software were run to assess the stability of the protein-ligand complex over time (e.g., 1-100 ns), analyzing parameters like Root-Mean-Square Deviation (RMSD).
- **In Vitro Validation of Antiviral Activity** [2]:
 - **Binding Affinity (BLI):** SARS-CoV-2 Omicron BA.2 Spike-RBD protein was immobilized on Ni-NTA biosensors. **Calceolarioside B** was serially diluted (3.13 to 100 μ M), and the association/dissociation were measured to calculate the dissociation constant (KD) using a 1:1 binding model.
 - **Pseudovirus Entry Assay:** HEK293T cells stably expressing the ACE2 receptor were pretreated with **Calceolarioside B** before infection with a SARS-CoV-2 pseudovirus. Inhibition of viral entry was quantified by measuring luciferase activity.
- **Anti-inflammatory Activity Assessment** [3] [2]:

- **Cytokine Inhibition:** MG-63 human osteosarcoma cells or THP-1-derived human macrophages were stimulated with TNF- α or LPS, respectively, in the presence or absence of **Calceolarioside B**. The reduction in pro-inflammatory cytokine (e.g., IL-6) levels in the supernatant was measured using ELISA.
- **Macrophage Phenotyping:** LPS-stimulated macrophages treated with **Calceolarioside B** were analyzed by flow cytometry to detect surface markers associated with pro-inflammatory M1 (e.g., CD86) and anti-inflammatory M2 (e.g., CD206) phenotypes.

Signaling Pathway in Anti-inflammatory Action

The following diagram illustrates the proposed mechanism by which **Calceolarioside B** exerts its anti-inflammatory effects, based on the research findings [3] [2].



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Diagram Title: Proposed Anti-inflammatory Mechanism of **Calceolarioside B**

Research Implications & Natural Source Context

The bioactivities presented are associated with **Calceolarioside B** isolated from plants. The critical question of whether its bioactivity profile differs from a synthetically produced version remains open due to a lack of comparative studies.

- **Natural Sources:** The compound has been identified in several plants, including *Ajuga becumbens* Thunb., *Fraxinus sieboldiana* Blume [1], and species of *Akebia* such as *Akebia quinata* [3] [2].
- **Research Gap:** No studies were found that directly compare the purity, efficacy, or safety of naturally derived versus synthetically produced **Calceolarioside B**. This is a significant gap in the literature. Synthetic biology or chemical synthesis could potentially provide a more scalable and consistent supply, but its functional equivalence to the natural product must be empirically verified.

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References

1. Identification of Natural Lead Compounds against ... [pmc.ncbi.nlm.nih.gov]
2. Calceolarioside B inhibits SARS-CoV-2 Omicron BA. ... [pmc.ncbi.nlm.nih.gov]
3. Calceolarioside B | CAS:105471-98-5 | Manufacturer ChemFaces [chemfaces.com]

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